An In-depth Technical Guide to the Crystal Growth Kinetics of Sodium Carbonate Sulfate
An In-depth Technical Guide to the Crystal Growth Kinetics of Sodium Carbonate Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal growth kinetics of sodium carbonate sulfate (B86663) double salts, primarily focusing on Burkeite (~2Na₂SO₄·Na₂CO₃) and a dicarbonate (B1257347) species (~2Na₂CO₃·Na₂SO₄). Understanding the crystallization behavior of these salts is critical in various industrial applications, including the pulp and paper industry, where their formation can lead to fouling in heat exchange equipment. This document summarizes key quantitative data, details experimental protocols for kinetic studies, and provides visualizations of the crystallization pathways and experimental workflows.
Core Concepts in Sodium Carbonate Sulfate Crystallization
The crystallization of sodium carbonate and sodium sulfate from aqueous solutions is a complex process influenced by several factors, including temperature, solution composition, and the presence of impurities. Depending on these conditions, various crystalline forms can precipitate, including anhydrous or hydrated forms of the individual salts, as well as two primary double salts: Burkeite and a dicarbonate species.
The composition of the crystallizing solid is heavily dependent on the mole ratio of carbonate to sulfate in the solution.[1] The presence of certain ions, such as calcium, can also significantly impact the nucleation process, often acting as an inhibitor and leading to higher supersaturation levels before crystallization occurs.[2]
Quantitative Data on Crystallization Conditions
The following tables summarize the key quantitative data gathered from various studies on the crystallization of sodium carbonate sulfate double salts.
Table 1: Influence of Temperature and Solution Composition on Crystal Formation
| Temperature (°C) | Carbonate to Sulfate Molar Ratio (Na₂CO₃ / (Na₂CO₃ + Na₂SO₄)) | Predominant Crystal Phase | Reference |
| < 110 | < 0.834 | Burkeite (~2Na₂SO₄·Na₂CO₃) | [1] |
| < 110 | > 0.835 | Sodium Carbonate Monohydrate | [1] |
| 110 - 115 | 0.833 - 0.840 | Transition from Burkeite to Dicarbonate | [1] |
| 115 | ~5 to ~7 | Dicarbonate (~2Na₂CO₃·Na₂SO₄) | [3] |
| 125 - 135 | 0.833 - 0.889 | Dicarbonate-rich phase | [1] |
Table 2: Kinetic Parameters for Sodium Carbonate and Sodium Sulfate Crystallization in a Ternary System
| Crystallizing Species | Co-solute | Mean Mass Transfer Coefficient (kg, m/s) | Crystallization Order (g) | Reference |
| Sodium Carbonate Decahydrate | Sodium Sulfate | 6 x 10⁻⁷ | 1.0 ± 0.1 | [4] |
| Sodium Sulfate Decahydrate | Sodium Carbonate | (1 ± 1) x 10⁻⁷ (m⁴ mol⁻¹ s⁻¹) | 2.0 ± 0.1 | [4] |
Experimental Protocols for Studying Crystal Growth Kinetics
Detailed experimental protocols are crucial for obtaining reliable and reproducible data on crystal growth kinetics. Below are methodologies for key experiments cited in the literature.
Isothermal Evaporation with In-Situ Monitoring
This method is used to determine the crystallization boundaries and identify the solid phases formed under controlled temperature and evaporation rates.
Objective: To identify the crystalline species formed from sodium carbonate and sodium sulfate solutions at a constant temperature by evaporating the solvent.
Apparatus:
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Jacketed glass reactor (e.g., 1 L) with temperature control via a circulating bath.
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Agitator (e.g., shaft stirrer) for homogenous mixing.
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Solvent evaporation system with a controlled rate.
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In-situ monitoring probe, such as a Lasentec® Focused Beam Reflectance Measurement (FBRM) system, to detect the onset of nucleation.[5]
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Sampling port for slurry analysis.
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X-ray diffraction (XRD) equipment for crystal phase identification.
Procedure:
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Prepare a solution of sodium carbonate and sodium sulfate with a specific molar ratio at a known concentration (e.g., 30 wt% total solids).
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If studying the effect of inhibitors, add the desired concentration of the inhibitor (e.g., 1000 mg EDTA per kg of solution to sequester calcium ions).[1]
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Transfer the solution to the jacketed reactor and bring it to the desired isothermal temperature (e.g., 115 °C).
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Start the agitator to ensure the solution is well-mixed.
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Begin evaporating the solvent at a constant rate (e.g., 5 g/minute ).[1]
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Monitor the particle count and chord length distribution in real-time using the FBRM probe. The onset of nucleation is indicated by a sharp increase in particle counts.[3]
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Once nucleation is detected, take a slurry sample for analysis.
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Continue the evaporation and sampling process to observe any subsequent nucleation events, which may indicate the formation of a different crystal phase.[3]
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Analyze the collected crystal samples using XRD to identify the crystalline phases.
Desupersaturation Measurement using Confocal Micro-Raman Spectroscopy
This advanced technique allows for the in-situ and non-invasive measurement of concentration changes in a multi-component solution during crystallization, enabling the determination of individual crystal growth rates.[4]
Objective: To determine the crystal growth rates of sodium carbonate and sodium sulfate hydrates from a supersaturated solution by measuring the rate of desupersaturation.
Apparatus:
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Confocal micro-Raman spectroscope with high spatial resolution.[6]
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Temperature-controlled stage.
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Planar crystalline substrate of the salt of interest (e.g., sodium carbonate decahydrate).
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Syringe pump or microfluidic device to create a thin film of the solution.
Procedure:
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Prepare a supersaturated aqueous solution containing both sodium carbonate and sodium sulfate at a specific temperature.
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Place the planar crystalline substrate on the temperature-controlled stage of the confocal Raman microscope.
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Create a thin film (e.g., 150 µm) of the supersaturated solution over the substrate.[4]
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Focus the Raman laser at a single point within the solution film.
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Acquire Raman spectra continuously over time. The intensity of the characteristic peaks for carbonate and sulfate ions is proportional to their concentration.
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Monitor the decrease in the intensity of the Raman peaks for carbonate and sulfate as the crystals grow on the substrate, consuming the solutes from the solution.
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Convert the spectral data to concentration versus time profiles for both sodium carbonate and sodium sulfate.
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From the desupersaturation curves, calculate the crystal growth rates for each component using appropriate kinetic models, such as a simple power law.[4]
Visualizations of Crystallization Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the logical relationships in the crystallization process and a typical experimental workflow.
Caption: Logical flow of sodium carbonate sulfate crystallization.
Caption: Isothermal crystallization experimental workflow.
